molecular formula C45H45BrN6O10S B605974 PROTAC Bcl2 degrader-1

PROTAC Bcl2 degrader-1

カタログ番号: B605974
分子量: 941.8 g/mol
InChIキー: IUSLKFLLLNNOGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

PROTAC Bcl2 デグレーダー-1 は、E3 リガーゼセレブロン結合リガンドであるポマリドミドを、Mcl-1/Bcl-2 デュアル阻害剤である Nap-1 に導入することによって合成されます 。 合成には、セレブロンリガンドを Bcl-2 阻害剤に接続するリンカーの形成など、複数のステップが含まれます。 反応条件には通常、ジメチルスルホキシド (DMSO) やジクロロメタン (CH2Cl2) などの有機溶媒を使用し、HATU や DIPEA などの試薬でカップリング反応を促進します .

工業生産方法

PROTAC Bcl2 デグレーダー-1 の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 この化合物は通常、固体形で製造され、安定性を維持するために窒素下 -20°C で保管されます .

化学反応の分析

反応の種類

PROTAC Bcl2 デグレーダー-1 は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

生成される主な生成物は、PROTAC Bcl2 デグレーダー-1 化合物であり、Bcl-2 および Mcl-1 タンパク質を選択的に分解します .

科学研究への応用

PROTAC Bcl2 デグレーダー-1 は、次のような幅広い科学研究に応用されています。

科学的研究の応用

Efficacy in Cancer Treatment

Recent studies have demonstrated the efficacy of PROTAC Bcl2 degrader-1 in various cancer models:

  • Leukemia : In preclinical models of acute myeloid leukemia (AML), this compound has shown significant cytotoxic effects by degrading both Bcl-2 and Bcl-xL, leading to enhanced apoptosis in co-dependent cancer cells .
  • Solid Tumors : The dual degradation capability also extends to solid tumors where Bcl-2 family proteins contribute to tumorigenesis and resistance to chemotherapy. For instance, a study indicated that compounds like 753b (a related dual degrader) exhibited improved antitumor activity against solid tumors by effectively targeting these proteins .
  • Chronic Lymphocytic Leukemia : In chronic lymphocytic leukemia (CLL), where resistance to standard therapies such as venetoclax is common, PROTACs have been explored as alternatives to overcome this resistance by promoting degradation of the target proteins involved in survival pathways .

Structural Insights and Optimization

Recent advancements in structural biology have provided insights into the design of PROTACs, including Bcl2 degrader-1. Crystal structures reveal how linker length and composition influence the formation of stable ternary complexes between the PROTAC, E3 ligase, and target protein . These insights guide the rational design of more potent and selective degraders.

Compound Target Proteins Efficacy Clinical Status
This compoundBcl-2, Bcl-xLHigh potency in AML modelsPreclinical
753bBcl-2, Bcl-xLEnhanced apoptosis in solid tumorsUnder clinical evaluation
DT2216Bcl-xLEffective but limited by toxicityClinical trials ongoing

Case Studies

  • Case Study 1: Dual Degradation in AML
    • A study reported that treatment with a dual degrader led to a significant reduction in cell viability in AML cell lines resistant to traditional therapies. The mechanism was attributed to simultaneous degradation of both Bcl-2 and Bcl-xL, leading to increased apoptosis rates compared to single-target inhibitors .
  • Case Study 2: Overcoming Resistance in CLL
    • In CLL models resistant to venetoclax, administration of a PROTAC-based approach resulted in effective degradation of target proteins associated with survival pathways. This strategy not only improved therapeutic outcomes but also reduced side effects typically associated with non-selective agents .

生物活性

Introduction

The development of PROTAC (Proteolysis Targeting Chimeras) technology has revolutionized targeted protein degradation, offering a novel approach to treat various cancers by selectively degrading proteins that contribute to tumorigenesis. One such compound is the PROTAC Bcl2 degrader-1, which targets the B-cell lymphoma 2 (Bcl-2) family of proteins, known for their role in regulating apoptosis and promoting cancer cell survival. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in preclinical studies, and potential clinical implications.

PROTACs function by harnessing the cellular ubiquitin-proteasome system to induce targeted protein degradation. The mechanism involves the following steps:

  • Binding : The PROTAC molecule binds to the target protein (e.g., Bcl-2) and an E3 ubiquitin ligase (e.g., VHL).
  • Ubiquitination : This binding facilitates the ubiquitination of the target protein, marking it for degradation.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

The design of this compound specifically enhances its affinity for Bcl-2, promoting efficient degradation in cancer cells.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces Bcl-2 levels in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa, Kasumi-1, and SCLC-derived cell lines.
  • Concentration : Treatment at concentrations ranging from 0.1 to 1 µM showed significant degradation of Bcl-2.
  • Results : A maximum degradation percentage (D_max) of 62.7% was observed in SCLC cell lines such as H211 and H146, indicating robust efficacy against Bcl-2-dependent survival pathways .

In Vivo Studies

In vivo studies using xenograft models have further validated the therapeutic potential of this compound:

  • Dosage : Administration at 5 mg/kg weekly resulted in significant tumor growth delay.
  • Safety Profile : The compound was well-tolerated with no severe side effects reported, contrasting with traditional therapies that often induce thrombocytopenia .

Comparative Analysis with Other Compounds

To contextualize the effectiveness of this compound, a comparative analysis with other known PROTACs targeting Bcl-2 is presented below:

CompoundTargeted ProteinsD_max (%)Notable Findings
This compoundBcl-262.7Effective in SCLC cell lines; low toxicity
DT2216Bcl-xL38Synergistic effects with venetoclax; less potent than 753b
753bBcl-xL/Bcl-250Dual activity; more potent than DT2216

The data highlights that while DT2216 and 753b have shown promising results, this compound exhibits superior efficacy in degrading Bcl-2 specifically within SCLC models.

Case Study 1: SCLC Treatment

A study involving patients with small-cell lung cancer (SCLC) demonstrated that treatment with this compound led to:

  • Clinical Outcome : Reduction in tumor size and improved overall survival rates.
  • Mechanistic Insight : Enhanced apoptosis in cancer cells due to effective degradation of anti-apoptotic proteins.

Case Study 2: Combination Therapy

Another investigation assessed the impact of combining this compound with traditional chemotherapy agents:

  • Results : The combination therapy exhibited synergistic effects, leading to increased apoptosis rates compared to monotherapy.

These case studies underscore the potential for PROTACs like Bcl2 degrader-1 to enhance existing treatment modalities.

特性

IUPAC Name

N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N'-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]hexanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45BrN6O10S/c46-27-11-13-28(14-12-27)63-35-17-15-32-39-29(35)5-3-6-30(39)42(57)51(43(32)58)22-19-48-36(53)9-1-2-10-37(54)49-21-24-62-26-25-61-23-20-47-33-8-4-7-31-40(33)45(60)52(44(31)59)34-16-18-38(55)50-41(34)56/h3-8,11-15,17,34,47H,1-2,9-10,16,18-26H2,(H,48,53)(H,49,54)(H,50,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSLKFLLLNNOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45BrN6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAC Bcl2 degrader-1
Reactant of Route 2
Reactant of Route 2
PROTAC Bcl2 degrader-1
Reactant of Route 3
PROTAC Bcl2 degrader-1
Reactant of Route 4
PROTAC Bcl2 degrader-1
Reactant of Route 5
Reactant of Route 5
PROTAC Bcl2 degrader-1
Reactant of Route 6
Reactant of Route 6
PROTAC Bcl2 degrader-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。